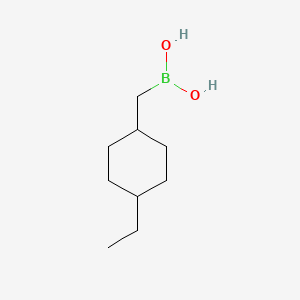

(4-Ethylcyclohexyl)methylboronic acid

説明

(4-Ethylcyclohexyl)methylboronic acid is an organoboron compound characterized by a cyclohexyl scaffold substituted with an ethyl group at the 4-position and a boronic acid (-B(OH)₂) moiety on the methyl group. This structural configuration imparts unique steric and electronic properties, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and sensor technologies, particularly in glucose detection . Its saturated cyclohexyl ring enhances stability compared to unsaturated analogues, while the ethyl group modulates lipophilicity and solubility.

特性

IUPAC Name |

(4-ethylcyclohexyl)methylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BO2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h8-9,11-12H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKJJHJYFSDPOQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CC1CCC(CC1)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethylcyclohexyl)methylboronic acid typically involves the reaction of 4-ethylcyclohexylmethyl halide with a boron-containing reagent under controlled conditions. One common method is the hydroboration of alkenes followed by oxidation to yield the boronic acid .

Industrial Production Methods

Industrial production of (4-Ethylcyclohexyl)methylboronic acid often employs large-scale hydroboration processes, utilizing catalysts to enhance yield and selectivity. The reaction conditions are optimized to ensure high purity and efficiency .

化学反応の分析

Types of Reactions

(4-Ethylcyclohexyl)methylboronic acid undergoes various types of chemical reactions, including:

Oxidation: Converts the boronic acid to the corresponding alcohol.

Reduction: Reduces the boronic acid to the corresponding alkane.

Substitution: Involves the replacement of the boronic acid group with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in the presence of bases for Suzuki–Miyaura coupling.

Major Products Formed

The major products formed from these reactions include alcohols, alkanes, and various substituted organic compounds, depending on the reaction conditions and reagents used .

科学的研究の応用

(4-Ethylcyclohexyl)methylboronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (4-Ethylcyclohexyl)methylboronic acid involves its ability to form stable covalent bonds with other molecules. This property is particularly useful in cross-coupling reactions, where the boronic acid group facilitates the formation of new carbon-carbon bonds. The molecular targets and pathways involved include the activation of palladium catalysts and the subsequent transmetalation process .

類似化合物との比較

Methylboronic Acid

Structure and Properties :

Comparison :

- (4-Ethylcyclohexyl)methylboronic acid’s cyclohexyl group provides steric bulk, enhancing selectivity in coupling reactions. Methylboronic acid, lacking such substituents, is more prone to side reactions under basic conditions .

- Applications: Methylboronic acid is used in synthesizing CBS-oxazaborolidine catalysts, whereas the target compound’s larger structure suits pharmaceutical intermediates .

4-Methylcyclohexenylboronic Acid

Structure and Properties :

Comparison :

4-Ethylcyclohexen-1-ylboronic Acid

Comparison :

Arylboronic Acids (e.g., 4-Methoxyphenylboronic Acid)

Structure and Properties :

Comparison :

- Electronic Effects : Arylboronic acids exhibit stronger π-conjugation, lowering pKa (increasing acidity) compared to alicyclic analogues.

- Reactivity : Aryl derivatives excel in Suzuki reactions with electron-rich substrates, while (4-Ethylcyclohexyl)methylboronic acid’s aliphatic nature suits sterically demanding couplings .

Data Table: Key Properties of Selected Boronic Acids

Research Findings and Mechanistic Insights

- pH-Dependent Behavior : At low pH, (4-Ethylcyclohexyl)methylboronic acid exists in a trivalent form (δ 23.69 ppm in ¹¹B NMR), transitioning to tetrahedral boronate (δ 1.64 ppm) at pH 10.0, akin to methylboronic acid .

- Synthetic Advantages : Transesterification methods using volatile methylboronic esters (e.g., diol derivatives) simplify purification steps for (4-Ethylcyclohexyl)methylboronic acid synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。